- Stereoselective Interaction Between Tetrahydropalmatine Enantiomers and CYP Enzymes in Human Liver MicrosomesChirality, 2013, 25(1), 43-47,
Cas no 93-35-6 (Umbelliferone)

Umbelliferone structure
상품 이름:Umbelliferone
Umbelliferone 화학적 및 물리적 성질
이름 및 식별자
-
- 7-Hydroxycoumarine
- SKIMMETIN
- Z-LIGUSTILIDE
- UMBELLIFERON
- AKOS 213-68
- 7-HYDROXYCOUMARIN
- 7-Hydroxy-2H-1-benzopyran-2-one
- 3-BUTYLIDEN-4,5-DIHYDRO-3H-ISOBENZOFURAN-1-ONE
- Umbelliferone
- 7-Hydroxy-2H-chromen-2-one
- Umbelliferone (7-Hydroxycoumarin)
- UMBELLIFERONE(P)
- UMBELLIFERONE(RG)
- UMBELLIFERONE(RG) PrintBack
- 7 HC
- 7-hydroxy-coumarin
- 7-hydroxy-coumarine
- Dichrin A
- Hydramgin
- HYDRANGIN
- Hydrangine
- Skimmetine
- umberlliferone
- [ "7-Hydroxycoumarin" ]
- 7-Oxycoumarin
- 2H-1-Benzopyran-2-one, 7-hydroxy-
- beta-Umbelliferone
- 7-hydroxychromen-2-one
- Coumarin, 7-hydroxy-
- NSC19790
- 7H-1-Benzopyran-7-one, 2-hydroxy-
- 60Z60NTL4G
- 7-hydroxy-1-benzopyran-2-one
- 7-HC
- CHE
- 7-Hydroxy-2H-1-benzopyran-2-one (ACI)
- Coumarin, 7-hydroxy- (7CI, 8CI)
- 7-Hydroxy-2-chromenone
- 7-Hydroxylcoumarin
- NSC 19790
- EINECS 202-240-3
- BDBM50174558
- Umbelliferone, suitable for fluorescence indicator, >=98.0% (HPLC)
- HMS2271N09
- NCGC00095801-07
- NS00001324
- F0722-0129
- ACon1_000219
- SDCCGMLS-0066941.P001
- Q416196
- NCGC00178691-02
- 7-hydroxycumarin
- Coumarin derivative, 3a
- NCGC00178691-01
- 7-hydroxycoumarin, 14C-labeled
- BRN 0127683
- CCRIS 3591
- CHEBI:27510
- H0236
- BIDD:ER0671
- 2-Hydroxy-7H-chromen-7-one
- HY-N0573
- UMBELLIFERONE [WHO-DD]
- MFCD00006878
- Umbelliferone (Hydrangin, Skimmetin)
- A844525
- 07L
- 7-Hydroxy Coumarin ,(S)
- Umbelliferone, 99%
- NCGC00095801-03
- 7-hydroxy coumarin
- SPBio_002083
- 5-18-01-00386 (Beilstein Handbook Reference)
- STR04824
- 142044-47-1
- SY001924
- BIDD:PXR0126
- AI3-38054
- 7-hydroxy-chromen-2-one
- UMBELLIFERONE [MI]
- Umbelliferone; 7-Hydroxy-2H-1-benzopyran-2-one; 7-Oxycoumarin; Hydrangin; Skimmetin
- InChI=1/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10
- DTXCID9031199
- C09315
- SMR000112324
- NSC-019790
- Umbelliferone, analytical standard
- FT-0621430
- BRD-K87991767-001-03-8
- SPECTRUM231084
- MLS002207035
- MEGxp0_000814
- DTXSID5052626
- 1ST11436
- Spectrum3_000751
- U-3000
- AC-18399
- HMS3741M03
- NCI60_001646
- KBio3_001582
- BB 0218364
- BSPBio_002362
- NCGC00095801-01
- BRD-K87991767-001-02-0
- CCG-39436
- s3675
- Spectrum2_001962
- NCGC00095801-02
- Z57150899
- AC-34707
- NSC-19790
- CHEMBL51628
- Umbelliferone, Vetec(TM) reagent grade, 98%
- .beta.-Umbelliferone
- UNII-60Z60NTL4G
- CS-D1186
- AKOS000120867
- 93-35-6
- 7-hydroxycournarin
- 7 OH COUMARIN
- 7-hydroxycoumarin sulphate
- 7-Hydroxycoumarin;Hydrangin;NSC 19790
- beta -umbelliferone
- 32922-68-2
- EN300-18075
- A801734
- 7-Hydroxy-2H-chromen-2-one #
- HMS1607M21
- 7-oxidanylchromen-2-one
- SCHEMBL22018
- ConMedNP.2147
- Dataset-S1.174
- ConMedNP.2146
- MLSMR
- 7-Hydroxycoumarin,98%
- DB-014673
- AURAPTENE_met001
- BBL027620
- ALBB-021296
- STK331042
-
- MDL: MFCD00006878
- 인치: 1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H
- InChIKey: ORHBXUUXSCNDEV-UHFFFAOYSA-N
- 미소: O=C1C=CC2C(=CC(=CC=2)O)O1
- BRN: 0127683
계산된 속성
- 정밀분자량: 162.031694g/mol
- 표면전하: 0
- XLogP3: 1.6
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 회전 가능한 화학 키 수량: 0
- 동위원소 질량: 162.031694g/mol
- 단일 동위원소 질량: 162.031694g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 46.5Ų
- 중원자 수량: 12
- 복잡도: 222
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 0
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
- 분자량: 162.14
- 표면전하: 0
- 상호 변형 이기종 수량: 5
실험적 성질
- 색과 성상: Yellow powder
- 밀도: 1.2599 (rough estimate)
- 융해점: 230 °C (dec.) (lit.)
- 비등점: 248.82°C (rough estimate)
- 플래시 포인트: 181
- 굴절률: 1.5380 (estimate)
- 용해도: dioxane: soluble
- 수용성: 1 g/100 mL (100 ºC)
- PSA: 50.44000
- LogP: 1.49860
- 최대 파장 (λmax): 320nm
- FEMA: 2768
- 용해성: 1g은 약 100ml의 끓는 물에 용해되며 에탄올, 트리클로로메탄, 에틸산에 쉽게 용해되며 희소알칼리에 용해되며 에틸에테르에 약간 용해된다.용액은 파란색 형광을 나타낸다.
- 머크: 9847
- 산도 계수(pKa): 7.11(at 25℃)
- 산성 알칼리 지시제 변색 pH 범위: Non/ uorescence (6.5) to blue / uorescence (8.0)
Umbelliferone 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H315,H319,H335
- 경고성 성명: P261,P305+P351+P338
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 36/37/38
- 보안 지침: S26-S36
- RTECS 번호:GN6820000
-
위험물 표지:
- 위험 용어:R36/37/38
- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Umbelliferone 세관 데이터
- 세관 번호:29322980
- 세관 데이터:
?? ?? ??:
2932209090개요:
2932209090. 기타 내에스테르.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
?? ??:
?? ??, ?? ??, 사용
요약:
2932209090. 기타 내에스테르.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
Umbelliferone 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001924-5g |
7-Hydroxycoumarin |
93-35-6 | ≥98% | 5g |
¥36.00 | 2024-07-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001924-10g |
7-Hydroxycoumarin |
93-35-6 | ≥98% | 10g |
¥65.00 | 2024-07-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L04082-25g |
7-Hydroxycoumarin, 98% |
93-35-6 | 98% | 25g |
¥597.00 | 2023-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046958-25g |
Umbelliferone |
93-35-6 | 98% | 25g |
¥165.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046958-100g |
Umbelliferone |
93-35-6 | 98% | 100g |
¥624.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046958-500g |
Umbelliferone |
93-35-6 | 98% | 500g |
¥3099.00 | 2024-04-25 | |
Enamine | EN300-18075-0.25g |
7-hydroxy-2H-chromen-2-one |
93-35-6 | 97% | 0.25g |
$19.0 | 2023-09-19 | |
Enamine | EN300-18075-10.0g |
7-hydroxy-2H-chromen-2-one |
93-35-6 | 97% | 10.0g |
$32.0 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-208477B-250g |
Umbelliferone, |
93-35-6 | ≥99% | 250g |
¥2933.00 | 2023-09-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1693-25 mg |
7-Hydroxycoumarin |
93-35-6 | 98.30% | 25mg |
¥196.00 | 2022-04-26 |
Umbelliferone 합성 방법
합성회로 1
반응 조건
1.1 Catalysts: NADPH , NADP , Magnesium chloride , Cytochrome P450 CYP1A2 Solvents: Dimethyl sulfoxide , Water ; pH 7.4, 37 °C
참조
합성회로 2
반응 조건
1.1 Reagents: Sodium methoxide Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; 5 min, 80 °C
1.2 Reagents: Triphenylphosphine ; 5.5 h, 210 °C
1.2 Reagents: Triphenylphosphine ; 5.5 h, 210 °C
참조
- One-pot Wittig and Knoevenagel reactions in ionic liquid as convenient methods for the synthesis of coumarin derivativesSynthetic Communications, 2009, 39(9), 1666-1678,
합성회로 3
합성회로 4
반응 조건
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Dichloromethane ; 24 h, 37 °C
참조
- Biotinylated Metathesis Catalysts: Synthesis and Performance in Ring Closing MetathesisCatalysis Letters, 2014, 144(3), 373-379,
합성회로 5
합성회로 6
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 4 h, 22 °C
참조
- A pH-Triggered Polymer Degradation or Drug Delivery System by Light-Mediated Cis/Trans Isomerization of o-Hydroxy CinnamatesMacromolecular Rapid Communications, 2021, 42(13),,
합성회로 7
반응 조건
1.1 Reagents: Zinc , Zinc iodide Catalysts: 1,2-Bis(diphenylphosphino)ethane , Cobalt dibromide Solvents: Acetonitrile ; 10 min, rt
1.2 16 h, 80 °C
1.2 16 h, 80 °C
참조
- Low-Valent Cobalt-Catalyzed Deprotection of AllyloxyarenesEuropean Journal of Organic Chemistry, 2022, 2022(43),,
합성회로 8
합성회로 9
합성회로 10
반응 조건
1.1 Reagents: Pyridine, hydrobromide (1:1) Solvents: Sulfolane ; rt → 160 °C; 7 h, 150 - 160 °C; rt → 80 °C
참조
- Highly efficient and scalable process for demethylation of 6-(2,4-dimethoxybenzoyl)chromen-2-one and other aryl methyl ethersSynthetic Communications, 2010, 40(12), 1765-1771,
합성회로 11
반응 조건
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ; 1 h, reflux
참조
- Mild and efficient deprotection of allyl ethers of phenols and hydroxycoumarins using a palladium on charcoal catalyst and ammonium formateTetrahedron Letters, 2006, 47(32), 5807-5810,
합성회로 12
합성회로 13
반응 조건
1.1 Catalysts: Ytterbium triflate ; 2 min, 80 °C
참조
- Ytterbium triflate promoted coupling of phenols and propiolic acids: synthesis of coumarinsTetrahedron Letters, 2016, 57(26), 2939-2942,
합성회로 14
반응 조건
1.1 Solvents: Ethanol ; rt
참조
- Photoconversion of o-hydroxycinnamates to coumarins and its application to fluorescence imagingTetrahedron Letters, 2009, 50(33), 4769-4772,
합성회로 15
반응 조건
1.1 Reagents: Iodocyclohexane Solvents: Dimethylformamide ; 4 h, rt → 120 °C
참조
- Cyclohexyl iodide promoted approach for coumarin analog synthesis using small scaffoldMolecular Diversity, 2013, 17(4), 651-659,
합성회로 16
반응 조건
1.1 Reagents: Samarium , Iodine Solvents: Methanol
참조
- Metallic samarium and iodine in alcohol. Deacylation and dealkyloxycarbonylation of protected alcohols and lactamsSynlett, 1995, (12), 1261-3,
합성회로 17
반응 조건
1.1 Catalysts: Bis[2-[[[3-(trimethoxysilyl)propyl]imino-κN]methyl]phenolato-κO]cobalt (mesoporous silica-supported) Solvents: Methanol ; 1.5 h, rt
참조
- A highly efficient and reusable mesoporous supported Co(II) catalyst for chemoselective deprotection of aryl acetatesTetrahedron Letters, 2009, 50(52), 7256-7258,
합성회로 18
반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 1.0 h, rt
1.2 Solvents: Water
1.2 Solvents: Water
참조
- A simple, effective and highly selective cleavage of 3-methylbut-2-enyl (prenyl) ethers using p-toluenesulfonic acidChemistry Letters, 2003, 32(8), 704-705,
합성회로 19
반응 조건
참조
- Deacylation of aromatic acetates. A new method of selective protection of the hydroxyl functionTetrahedron Letters, 1981, 22(4), 335-6,
합성회로 20
반응 조건
1.1 Reagents: Tetrabutylammonium iodide Solvents: Dichloromethane
1.2 Reagents: Boron trichloride Solvents: Dichloromethane
1.3 Reagents: Water
1.2 Reagents: Boron trichloride Solvents: Dichloromethane
1.3 Reagents: Water
참조
- Boron trichloride/tetra-n-butylammonium iodide: a mild, selective combination reagent for the cleavage of primary alkyl aryl ethersJournal of Organic Chemistry, 1999, 64(26), 9719-9721,
합성회로 21
Umbelliferone Raw materials
- 2-Propenoic acid, 3-(2,4-dihydroxyphenyl)-, ethyl ester, (2E)-
- 2-Propenoic acid, 2-ethenyl-5-hydroxyphenyl ester
- methyl (2E)-3-(2,4-dimethoxyphenyl)prop-2-enoate
- 2,4-Dihydroxybenzaldehyde
- 7-Prenyloxycoumarin
- 2H-1-Benzopyran-2-one,7-(acetyloxy)-
- Herniarin
- propanedioic acid
- Resorcinol monoacetate
- Malic acid
- ethyl 2-chloroacetate
- D-Tetrahydropalmatine
- 2H-1-Benzopyran-2-one,7-(2-propen-1-yloxy)-
- Rotundine
Umbelliferone Preparation Products
- 4-Hydroxytolbutamide (5719-85-7)
- 6-Hydroxy Chlorzoxazone (1750-45-4)
- 6,17-Dihydroxy-6b,17b-androst-4-en-3-one (62-99-7)
- Morphinan-3-ol,17-methyl-, (9a,13a,14a)- (125-73-5)
- 6-Hydroxytaxol (153212-75-0)
- Acetaminophen (103-90-2)
- Umbelliferone (93-35-6)
- 5-Hydroxy Omeprazole (~5% Triethylamine as stabilizer) (92340-57-3)
Umbelliferone 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:93-35-6)Umbelliferone
주문 번호:A938497
인벤토리 상태:in Stock
재다:500g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 15:26
가격 ($):394.0
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:93-35-6)7-Hydroxycoumarin
주문 번호:8526081
인벤토리 상태:in Stock
재다:Company Customization
순결:98%
마지막으로 업데이트된 가격 정보:Friday, 18 April 2025 17:11
가격 ($):discuss personally
Umbelliferone 관련 문헌
-
A. Bistrovi?,N. Stipani?ev,T. Opa?ak-Bernardi,M. Juki?,S. Martinez,Lj. Glava?-Obrovac,S. Rai?-Mali? New J. Chem. 2017 41 7531
-
Thiago Moreira Pereira,Felipe Vitório,Ronaldo Costa Amaral,Kassio Papi Silva Zanoni,Neyde Yukie Murakami Iha,Arthur Eugen Kümmerle New J. Chem. 2016 40 8846
-
P. Thasnim,D. Bahulayan New J. Chem. 2017 41 13483
-
Parul Chauhan,Makthala Ravi,Shikha Singh,Prashant Prajapati,Prem P. Yadav RSC Adv. 2016 6 109
-
5. Synthesis and mechanism of novel fluorescent coumarin–dihydropyrimidinone dyads obtained by the Biginelli multicomponent reactionFelipe Vitório,Thiago Moreira Pereira,Rosane Nora Castro,Guilherme Pereira Guedes,Cedric Stephan Graebin,Arthur Eugen Kümmerle New J. Chem. 2015 39 2323
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-35-6)7-Hydroxycoumarin

순결:99.9%
재다:200kg
가격 ($):문의
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:93-35-6)Umbelliferone

순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의